Hpmpc3A - 137427-72-6

Hpmpc3A

Catalog Number: EVT-1210961
CAS Number: 137427-72-6
Molecular Formula: C10H13N4O4P
Molecular Weight: 284.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be sourced from various chemical databases such as PubChem, which provides comprehensive data on its chemical properties and biological activities. It is categorized under organic compounds and heterocycles due to the presence of multiple nitrogen atoms in its ring structures. The IUPAC name of this compound is 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethylpyrazole;hydrobromide, with the molecular formula C8H12N4BrC_8H_{12}N_4\cdot Br .

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide typically involves several key steps:

  1. Formation of the Pyrazole Ring: A substituted hydrazine reacts with a diketone to initiate the cyclization process that forms the pyrazole ring.
  2. Introduction of the Imidazole Ring: Following the formation of the pyrazole structure, subsequent reactions involving nitriles or amines under catalytic conditions introduce the imidazole moiety.

Industrial Production Methods

For large-scale production, methods such as continuous flow reactors may be employed to optimize reaction conditions for yield and purity. High-throughput screening techniques are utilized to identify efficient catalysts that enhance reaction rates while minimizing waste and energy consumption .

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Imidazole Ring: A fused five-membered ring containing two nitrogen atoms at positions 1 and 3.

The compound's InChI representation is:

InChI 1S C8H12N4 BrH c1 6 5 7 2 12 11 6 8 9 3 4 10 8 h5H 3 4H2 1 2H3 H 9 10 1H\text{InChI 1S C8H12N4 BrH c1 6 5 7 2 12 11 6 8 9 3 4 10 8 h5H 3 4H2 1 2H3 H 9 10 1H}

This structural complexity contributes to its unique chemical properties and biological activities .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several notable chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions are feasible with reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions occur at positions adjacent to nitrogen atoms in the rings.

Common Reagents and Conditions

For oxidation reactions, acidic conditions with hydrogen peroxide are common. Reduction can be performed using sodium borohydride in methanol. Substitution reactions typically involve alkyl halides in the presence of a base like sodium hydroxide .

Mechanism of Action

The mechanism of action for 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide involves binding to specific molecular targets such as enzymes or receptors within cells. This interaction can lead to inhibition or activation of various biochemical pathways depending on the target's nature. The precise pathways affected are contingent upon the specific biological context in which this compound is utilized .

Applications

Scientific Applications

The applications of 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide are diverse:

  1. Pharmaceutical Development: Investigated for its potential antiviral properties against various viral pathogens.
  2. Biochemical Research: Used as a tool compound to explore biochemical pathways involving imidazole and pyrazole derivatives.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to HPMPC3A as an Antiviral Agent

Definition and Classification of Acyclic Nucleoside Phosphonates

HPMPC3A, more widely recognized by its International Nonproprietary Name (INN) cidofovir, belongs to the chemical class of acyclic nucleoside phosphonates (ANPs). This class represents a pivotal advancement in antiviral drug design due to its unique molecular architecture. Unlike traditional nucleoside analogues that possess a labile phosphate ester bond (P-O-C), ANPs feature a stable carbon-phosphorus (C-P) bond that directly links the phosphonate group to the acyclic sugar moiety. This structural innovation confers two critical advantages: metabolic stability against cellular esterases and independence from the initial viral kinase-dependent phosphorylation required for activation in conventional nucleoside analogues [1] [8].

HPMPC3A’s chemical nomenclature is (S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine, highlighting its chiral center at the 3' position, which is essential for its antiviral activity. The molecule comprises three key components:

  • A cytosine base that mimics natural nucleobases
  • An acyclic 3-hydroxy-2-phosphonomethoxypropyl chain replacing the ribose ring
  • A phosphonomethyl group enabling direct interaction with viral polymerases [1]

Table 1: Structural Comparison of Key Acyclic Nucleoside Phosphonates

CompoundBaseAcyclic ChainPhosphonate Modification
HPMPC3A (Cidofovir)Cytosine3-hydroxy-2-(phosphonomethoxy)propylNone (parent compound)
HPMPAAdenine3-hydroxy-2-(phosphonomethoxy)propylNone
PMEA (Adefovir)Adenine2-(phosphonomethoxy)ethylBis(pivaloyloxymethyl) prodrug
PMPA (Tenofovir)Adenine(R)-1-(phosphonomethoxy)propylBis(isopropyloxycarbonyloxymethyl) prodrug

Historical Development of HPMPC3A in Antiviral Research

The discovery pathway of HPMPC3A is rooted in the systematic exploration of ANPs initiated in the 1980s. Key milestones include:

  • 1986: Identification of the prototype ANP 9-(2-phosphonylmethoxyethyl)adenine (PMEA, adefovir) exhibiting broad-spectrum antiviral activity [8].
  • 1987: Synthesis of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA), demonstrating enhanced activity against DNA viruses due to its extended hydroxymethyl chain [7].
  • Rational Design of HPMPC3A: Replacement of HPMPA’s adenine base with cytosine yielded (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC, cidofovir), optimizing selectivity for viral DNA polymerases while reducing cellular toxicity [1].

The FDA approval in 1996 for cytomegalovirus (CMV) retinitis in AIDS patients marked HPMPC3A as the first ANP approved for systemic antiviral therapy. This endorsement validated the ANP platform and stimulated development of prodrug strategies to overcome pharmacokinetic limitations [8]. Mechanistic studies revealed its prolonged intracellular half-life (>48 hours) due to formation of the metabolite cidofovir diphosphate-choline, acting as an intracellular depot that enables intermittent dosing – a unique pharmacological advantage over contemporary antivirals [8].

Scope of HPMPC3A in Targeting DNA Viruses

HPMPC3A exhibits exceptional breadth against diverse families of DNA viruses by exploiting their dependence on viral DNA polymerases. Its diphosphorylated metabolite, HPMPCpp, acts as a competitive inhibitor and alternate substrate for these enzymes:

Herpesviridae Family:

  • Cytomegalovirus (CMV): Inhibits viral DNA polymerase (UL54 gene product) at concentrations 400-fold lower than those affecting cellular polymerases (IC₅₀ = 0.1 μg/mL). Unlike ganciclovir, activity is retained against UL97 kinase-deficient strains [8].
  • Herpes Simplex Virus (HSV) & Varicella-Zoster Virus (VZV): Effective against thymidine kinase-deficient mutants resistant to acyclovir [4].

Papillomaviridae and Polyomaviridae:

  • Human Papillomavirus (HPV): Disrupts viral genome replication by targeting the E1 helicase-dependent replication complex. Demonstrated efficacy in regression of papillomatous lesions in preclinical models [3] [8].
  • JC/BK Polyomaviruses: Inhibits viral DNA synthesis in progressive multifocal leukoencephalopathy (PML) and hemorrhagic cystitis [8].

Poxviridae and Adenoviridae:

  • Vaccinia and Variola Viruses: Suppresses viral replication by incorporating into DNA chains and causing obligate chain termination after the addition of two subsequent nucleotides. This mechanistic nuance distinguishes it from classical chain terminators like acyclovir [7] [8].
  • Adenoviruses: HPMPCpp competitively inhibits adenovirus DNA polymerase with higher affinity than cellular polymerases (Ki = 0.02 μM vs. 25 μM for DNA pol α) [7].

Table 2: Antiviral Spectrum of HPMPC3A Against DNA Viruses

Virus FamilyRepresentative PathogensEC₅₀ (μg/mL)Mechanistic Target
HerpesviridaeCMV, HSV-1, VZV, HHV-80.1 - 1.0Viral DNA polymerase (competitive inhibition & chain termination)
PapillomaviridaeHPV-16, HPV-180.5 - 2.5E1 helicase-DNA complex
PolyomaviridaeJC virus, BK virus0.3 - 1.8Viral DNA polymerase
PoxviridaeVaccinia, Variola, Cowpox0.4 - 3.0Viral DNA polymerase (processivity inhibition)
AdenoviridaeAdV-2, AdV-51.0 - 5.0Viral DNA polymerase

The molecular basis for HPMPC3A's broad-spectrum activity lies in its differential affinity for viral versus host polymerases. Structural studies reveal that viral DNA polymerases possess a flexible nucleotide-binding site that accommodates the phosphonomethoxyalkyl chain of HPMPCpp, whereas mammalian polymerases exhibit steric exclusion. This selectivity enables antiviral efficacy at concentrations that spare host DNA synthesis [7] [8]. Resistance development requires multiple mutations in viral polymerase genes (e.g., VV E9 gene mutations A314V/A684V), further underscoring its high genetic barrier – a critical advantage in long-term antiviral management [7].

Properties

CAS Number

137427-72-6

Product Name

Hpmpc3A

IUPAC Name

1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C10H13N4O4P

Molecular Weight

284.21 g/mol

InChI

InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1

InChI Key

CMBAJRSJOGKAIX-ZETCQYMHSA-N

SMILES

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N

Synonyms

3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine
HPMPc3A

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.